molecular formula C20H21N3O2S B7481076 N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Numéro de catalogue B7481076
Poids moléculaire: 367.5 g/mol
Clé InChI: TXVLAQITLKHTHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer in 2003 and has been shown to have potent immunosuppressive effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.

Mécanisme D'action

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells. JAK3 plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting JAK3, N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide effectively blocks the downstream signaling of these cytokines, leading to the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has been shown to have potent immunosuppressive effects in both preclinical and clinical studies. Inhibition of JAK3 signaling by N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide leads to the suppression of T cell activation, proliferation, and cytokine production. This results in a reduction of inflammation and tissue damage in various autoimmune diseases. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has also been shown to have an impact on other immune cells, such as B cells and natural killer cells, which further contributes to its immunosuppressive effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of this signaling pathway without affecting other JAK family members. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, there are also limitations to using N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide in lab experiments. The compound has a short half-life and low oral bioavailability, which requires frequent dosing and limits its use in chronic studies. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide also has potential off-target effects, which need to be carefully evaluated in further studies.

Orientations Futures

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has shown great promise as a potential therapeutic agent for various autoimmune diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the compound, as well as evaluating its safety and efficacy in clinical trials. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide may also have potential applications in other diseases that involve dysregulated immune responses, such as cancer and viral infections. Furthermore, the development of other JAK3 inhibitors with improved properties may provide additional therapeutic options for autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves several steps, including the synthesis of the thienopyrimidine core, the introduction of the cyclopentyl group, and the acetylation of the amine group. The synthetic route is complex and requires several intermediate steps, but it has been optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

Applications De Recherche Scientifique

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to effectively suppress the immune response by inhibiting the JAK3 signaling pathway, which is crucial for the activation of T cells, B cells, and natural killer cells. In preclinical studies, N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has demonstrated significant efficacy in animal models of autoimmune diseases.

Propriétés

IUPAC Name

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-17-19(26-18(13)14-7-3-2-4-8-14)21-12-23(20(17)25)11-16(24)22-15-9-5-6-10-15/h2-4,7-8,12,15H,5-6,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVLAQITLKHTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.